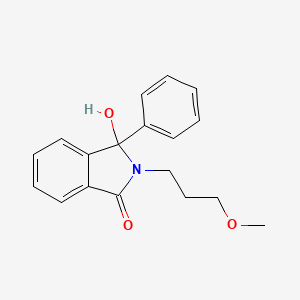

3-Hydroxy-2-(3-methoxypropyl)-3-phenyl-2,3-dihydro-1h-isoindol-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Hydroxy-2-(3-methoxypropyl)-3-phenyl-2,3-dihydro-1H-isoindol-1-one is a bicyclic heterocyclic compound characterized by an isoindol-1-one core substituted with a phenyl group at position 3, a hydroxyl group at position 3, and a 3-methoxypropyl chain at position 2. The molecule’s structure combines aromatic, hydrophilic (hydroxy and methoxy), and hydrophobic (phenyl and propyl) moieties, making it a versatile scaffold for pharmaceutical and materials science applications. The hydroxy group enables hydrogen bonding, influencing crystallinity and solubility, while the methoxypropyl chain may enhance metabolic stability compared to shorter alkyl chains .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-2-(3-methoxypropyl)-3-phenyl-2,3-dihydro-1h-isoindol-1-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate precursors under controlled conditions. For instance, the reaction between a substituted benzaldehyde and a suitable amine, followed by cyclization and functional group modifications, can yield the desired compound. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize the yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield, making the compound suitable for commercial applications. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-2-(3-methoxypropyl)-3-phenyl-2,3-dihydro-1h-isoindol-1-one undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or amines.

Substitution: The methoxypropyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, derivatives of isoindole compounds have shown promising antiproliferative activity against various cancer cell lines. In one study, synthesized derivatives exhibited IC50 values ranging from 1.9 to 7.52 μg/mL against human colorectal (HCT-116) and breast (MCF-7) cancer cell lines, indicating strong anticancer properties .

Neuroprotective Effects

Research indicates that isoindole derivatives may possess neuroprotective effects. The compound has been investigated for its ability to modulate neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanisms involve the inhibition of oxidative stress and modulation of neuroinflammatory pathways .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have demonstrated effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents .

Organic Synthesis Applications

The unique structure of 3-Hydroxy-2-(3-methoxypropyl)-3-phenyl-2,3-dihydro-1H-isoindol-1-one makes it an attractive precursor in organic synthesis. It can be utilized in the synthesis of more complex molecules through various chemical reactions, including:

- Michael Addition Reactions : This compound can participate in Michael addition reactions to form new carbon-carbon bonds, which are crucial in constructing complex organic frameworks.

- Cyclization Reactions : The presence of functional groups allows for cyclization reactions that can yield various heterocyclic compounds with potential biological activities.

Case Study 1: Anticancer Screening

A series of derivatives derived from this compound were synthesized and screened for anticancer activity. The most active compounds displayed significant inhibition of cell proliferation in vitro, demonstrating the potential for further development into therapeutic agents .

Case Study 2: Neuroprotective Mechanisms

In a recent study exploring neuroprotective mechanisms, the compound was shown to reduce oxidative stress markers in neuronal cell cultures. This suggests that it may help mitigate neuronal damage associated with neurodegenerative disorders .

Mechanism of Action

The mechanism of action of 3-Hydroxy-2-(3-methoxypropyl)-3-phenyl-2,3-dihydro-1h-isoindol-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, its potential antimicrobial activity could be attributed to the inhibition of key enzymes involved in bacterial cell wall synthesis .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their properties:

Physicochemical Properties

- Solubility: The target compound’s methoxypropyl chain improves solubility in polar solvents (e.g., DMSO, ethanol) compared to purely aromatic analogues like 3-hydroxy-2-phenyl-2,3-dihydro-1H-benzo[e]isoindol-1-one, which exhibits lower solubility due to extended π-conjugation .

- Hydrogen Bonding: The 3-hydroxy group in the target compound facilitates intermolecular hydrogen bonding, as observed in its crystalline structure .

Biological Activity

3-Hydroxy-2-(3-methoxypropyl)-3-phenyl-2,3-dihydro-1H-isoindol-1-one is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and therapeutic potential, supported by data tables and case studies.

Chemical Structure and Properties

The compound has the following molecular formula: C19H21N1O3 and a molecular weight of approximately 311.38 g/mol. Its structure includes a hydroxy group and a methoxypropyl substituent, which may influence its biological interactions.

Anticancer Activity

Recent studies have highlighted the compound's cytotoxic effects against various cancer cell lines. For instance, research indicates that it exhibits significant activity against the HCT-116 human colon cancer cell line with an IC50 value of approximately 15 µM. This suggests that the compound may induce apoptosis in cancer cells through mechanisms such as:

- Inhibition of cell proliferation : The compound disrupts key signaling pathways involved in cell cycle regulation.

- Induction of apoptosis : It activates caspases leading to programmed cell death.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCT-116 | 15 | Apoptosis induction |

| MCF-7 (breast cancer) | 20 | Cell cycle arrest |

| PC-3 (prostate cancer) | 18 | Inhibition of proliferation |

Neuroprotective Effects

The compound has been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases. It appears to modulate neurotransmitter levels and protect neurons from oxidative stress. Key findings include:

- Reduction in oxidative stress markers : Treatment with the compound decreased malondialdehyde (MDA) levels in neuronal cultures.

- Improvement in cognitive function : In animal models, it has shown potential in enhancing memory and learning capabilities.

The biological activity of this isoindolone derivative is attributed to several mechanisms:

- Antioxidant Activity : The hydroxy group plays a crucial role in scavenging free radicals, thereby reducing oxidative damage.

- Modulation of Signaling Pathways : It has been shown to influence pathways such as NF-kB and MAPK, which are critical in inflammation and cell survival.

- Gene Expression Regulation : The compound may affect the expression of genes involved in apoptosis and cell cycle regulation.

Case Studies

Several case studies have documented the effects of this compound:

- Study on Cancer Cell Lines : A comprehensive study evaluated the efficacy of the compound against multiple cancer cell lines, confirming its selective cytotoxicity and potential as a chemotherapeutic agent.

- Neuroprotection in Animal Models : Research involving rodents demonstrated that administration of the compound resulted in improved cognitive performance in memory tests compared to control groups.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Hydroxy-2-(3-methoxypropyl)-3-phenyl-2,3-dihydro-1H-isoindol-1-one?

- Methodological Answer : Synthesis often involves intramolecular amidoalkylation or anionic ring-enlarging reactions. For example, derivatives like 2-benzyl-3-hydroxy-3-methyl-2,3-dihydro-1H-isoindol-1-one are synthesized via byproduct formation during radical scavenger intermediate preparation . Key steps include optimizing reaction conditions (e.g., solvent, temperature) and purification via flash column chromatography (e.g., EtOAc/hexane mixtures) . Structural confirmation requires techniques like NMR and X-ray crystallography .

Q. How is the molecular structure of this compound confirmed experimentally?

- Methodological Answer : X-ray diffraction (XRD) is critical. For isoindol-1-one derivatives, monoclinic crystal systems (e.g., space group C2/c) are common, with planar isoindol rings and dihedral angles between substituents (e.g., 61.91° between isoindol and phenyl rings) . Refinement using SHELXL software (R-factors <0.05) ensures accuracy . Hydrogen bonding (e.g., O–H⋯O dimers) and π-π interactions are analyzed to explain packing behavior .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Use NIOSH/EN 166-compliant PPE, including face shields, gloves, and lab coats. Avoid skin contact via proper glove removal and disposal. Engineering controls (e.g., fume hoods) and hygiene practices (e.g., pre/post-handling handwashing) are essential. No occupational exposure limits are reported, but acute toxicity (Category 4 for oral/dermal/inhalation) warrants cautious handling .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound?

- Methodological Answer : Molecular docking and dynamics simulations assess interactions with targets like metabotropic glutamate receptors (mGluR1). For analogs (e.g., CFMTI), selectivity (>2000-fold for mGluR1 over mGluR5) is validated via in vitro Ca²⁺ mobilization assays (IC₅₀ ~2 nM) . QSAR models optimize substituents (e.g., methoxypropyl groups) to enhance binding affinity and reduce off-target effects.

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer : Discrepancies may arise from stereochemistry (E/Z isomer ratios) or assay conditions. For example, cyclohexyl isonitrile-derived analogs exhibit activity variations due to isomer ratios (e.g., 2.28:1.0 E/Z) . Cross-validation using orthogonal assays (e.g., receptor occupancy vs. behavioral tests) and rigorous statistical analysis (e.g., dose-response curves) clarify mechanisms .

Q. How are dose-response relationships established for in vivo pharmacological studies?

- Methodological Answer : Oral administration in rodent models (e.g., mice) evaluates antipsychotic effects. CFMTI, an mGluR1 antagonist, shows efficacy at 3–30 mg/kg, correlating with 73–94% receptor occupancy. Behavioral endpoints (e.g., prepulse inhibition, hyperlocomotion) are quantified alongside c-fos expression in brain regions (nucleus accumbens, prefrontal cortex) to confirm target engagement .

Q. What role do substituents play in modulating isoindol-1-one reactivity and stability?

- Methodological Answer : Electron-withdrawing groups (e.g., trifluoromethyl) enhance stability but may reduce solubility. Substituent positioning (e.g., 3-methoxypropyl vs. benzyl) affects hydrogen bonding and crystal packing. Comparative XRD studies (e.g., mean deviation 0.0186 Å for planar isoindol rings) reveal steric and electronic influences .

Properties

CAS No. |

3532-76-1 |

|---|---|

Molecular Formula |

C18H19NO3 |

Molecular Weight |

297.3 g/mol |

IUPAC Name |

3-hydroxy-2-(3-methoxypropyl)-3-phenylisoindol-1-one |

InChI |

InChI=1S/C18H19NO3/c1-22-13-7-12-19-17(20)15-10-5-6-11-16(15)18(19,21)14-8-3-2-4-9-14/h2-6,8-11,21H,7,12-13H2,1H3 |

InChI Key |

HYOCFWRGEISSMM-UHFFFAOYSA-N |

Canonical SMILES |

COCCCN1C(=O)C2=CC=CC=C2C1(C3=CC=CC=C3)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.